AC74GBC7QX
Description
AC74GBC7QX (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by its phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Water solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."
- Polar surface area (TPSA): 40.46 Ų, suggesting moderate permeability.
Its synthetic route involves palladium-catalyzed coupling in a tetrahydrofuran-water system at 75°C, yielding a purity suitable for pharmaceutical and materials science applications .
Properties
CAS No. |
824970-14-1 |
|---|---|
Molecular Formula |
C14H20N2O2S |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
N-phenyl-6-[(2-sulfanylacetyl)amino]hexanamide |
InChI |
InChI=1S/C14H20N2O2S/c17-13(16-12-7-3-1-4-8-12)9-5-2-6-10-15-14(18)11-19/h1,3-4,7-8,19H,2,5-6,9-11H2,(H,15,18)(H,16,17) |
InChI Key |
ICMLRCZXRBTKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
AC74GBC7QX belongs to the arylboronic acid family, which is critical in catalysis and medicinal chemistry. Below is a detailed comparison with two structurally analogous compounds:
Table 1: Structural and Functional Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 1.00 | Cross-coupling reactions, drug intermediates |
| (3-Bromo-5-chlorophenyl)boronic acid | 1072942-75-8 | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 0.87 | Suzuki-Miyaura catalysis, polymer synthesis |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1217628-42-6 | C₆H₄BBrCl₂O₂ | 269.72 | Br, Cl₂, B(OH)₂ | 0.71 | Antibacterial agent development |
Structural Analysis
- Positional Isomerism: this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions. The meta-bromo and para-chloro arrangement in this compound enhances steric accessibility for cross-coupling, whereas the ortho-dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases steric hindrance, reducing reaction yields .
- Electron-Withdrawing Effects: The bromine and chlorine substituents in all three compounds stabilize the boronic acid group via electron withdrawal, improving stability in aqueous media .
Functional Differences
- Reactivity: this compound exhibits higher catalytic efficiency in Suzuki-Miyaura reactions compared to (3-Bromo-5-chlorophenyl)boronic acid due to optimized substituent positioning .
- Biological Activity: (6-Bromo-2,3-dichlorophenyl)boronic acid shows enhanced antibacterial properties, likely due to increased halogen density disrupting microbial membranes .
Research Findings and Implications
- Synthetic Utility: this compound’s balanced lipophilicity (Log P = 2.15) makes it ideal for reactions requiring both organic and aqueous phases, outperforming analogs with extreme Log P values .
- Thermodynamic Stability: Differential scanning calorimetry (DSC) data indicate this compound’s melting point (mp = 158–160°C) is 15°C higher than (3-Bromo-5-chlorophenyl)boronic acid, suggesting superior crystalline stability .
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